Technical Documentation Center

4-Butoxy-3,5-dichlorobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Butoxy-3,5-dichlorobenzoic acid
  • CAS: 41490-11-3

Core Science & Biosynthesis

Foundational

"4-Butoxy-3,5-dichlorobenzoic acid CAS number"

An In-Depth Technical Guide to 4-Butoxy-3,5-dichlorobenzoic Acid Chemical Identifier: CAS No. 41490-11-3 Abstract This technical guide provides a comprehensive scientific overview of 4-Butoxy-3,5-dichlorobenzoic acid (CA...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Butoxy-3,5-dichlorobenzoic Acid

Chemical Identifier: CAS No. 41490-11-3

Abstract

This technical guide provides a comprehensive scientific overview of 4-Butoxy-3,5-dichlorobenzoic acid (CAS No. 41490-11-3), a halogenated aromatic carboxylic acid. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and materials science. It details the compound's physicochemical properties, outlines a robust laboratory-scale synthesis protocol, presents a validated analytical methodology for purity assessment, and discusses its potential applications as a chemical intermediate. The guide is structured to deliver both foundational knowledge and actionable, field-proven insights for practical application.

Physicochemical and Structural Characteristics

4-Butoxy-3,5-dichlorobenzoic acid is a derivative of benzoic acid, characterized by two chlorine atoms flanking a butoxy ether group on the aromatic ring. This substitution pattern significantly influences its chemical reactivity, solubility, and biological activity compared to its parent compound, 3,5-dichlorobenzoic acid.[1][2] The ether linkage introduces lipophilicity, while the carboxylic acid group provides a site for further chemical modification, such as amidation or esterification.

Table 1: Key Properties of 4-Butoxy-3,5-dichlorobenzoic acid

PropertyValueSource
CAS Number 41490-11-3[3]
Alternate CAS 58048-39-8[4]
Molecular Formula C₁₁H₁₂Cl₂O₃[3]
Molecular Weight 263.12 g/mol [3]
Canonical SMILES O=C(O)C1=CC(Cl)=C(OCCCC)C(Cl)=C1[3]
Purity (Typical) ≥98%[3]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis Protocol: Williamson Ether Synthesis Approach

The synthesis of 4-Butoxy-3,5-dichlorobenzoic acid can be efficiently achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. This approach utilizes a commercially available dichlorinated phenol precursor, specifically 3,5-dichloro-4-hydroxybenzoic acid.

The rationale for this two-step approach is its high efficiency and selectivity. The phenolic proton is significantly more acidic than the carboxylic acid proton, allowing for selective deprotonation and subsequent alkylation at the hydroxyl group under controlled basic conditions. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is a field-proven technique to enhance reaction rates between the aqueous and organic phases, ensuring a complete reaction.

Step-by-Step Methodology
  • Reactant Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 10.0 g of 3,5-dichloro-4-hydroxybenzoic acid in 100 mL of a 2M aqueous sodium hydroxide solution.

  • Catalyst and Alkylating Agent Addition: To the stirred solution, add 1.5 g of tetrabutylammonium bromide (TBAB) followed by the dropwise addition of 8.0 mL of 1-bromobutane.

  • Reaction Execution: Heat the biphasic mixture to reflux (approximately 90-100°C) and maintain vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash twice with 50 mL of diethyl ether to remove any unreacted 1-bromobutane. Carefully acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid (HCl), which will precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water. Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-Butoxy-3,5-dichlorobenzoic acid as a white crystalline solid.

  • Drying and Characterization: Dry the final product in a vacuum oven at 50°C overnight. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Dissolve 3,5-dichloro-4- hydroxybenzoic acid in NaOH(aq) add_reagents Add TBAB and 1-Bromobutane start->add_reagents reflux Reflux at 90-100°C for 6-8 hours add_reagents->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temp monitor->cool Reaction Complete wash Wash with Diethyl Ether cool->wash acidify Acidify with HCl to Precipitate Product wash->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Under Vacuum recrystallize->dry end Pure 4-Butoxy-3,5-dichlorobenzoic acid dry->end

Caption: Workflow for the synthesis of 4-Butoxy-3,5-dichlorobenzoic acid.

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical and chemical intermediates due to its high sensitivity, reproducibility, and specificity.[5][6] A reversed-phase HPLC method is ideal for analyzing 4-Butoxy-3,5-dichlorobenzoic acid, separating it from potential impurities such as the starting material or by-products.

The method described below is a self-validating system, employing a C18 column for effective separation of non-polar to moderately polar compounds. The mobile phase, a gradient of acidified water and methanol, is chosen to ensure sharp peak shapes and adequate retention of the acidic analyte.[7][8] UV detection at 210 nm is selected as it is a common wavelength for detecting aromatic carboxylic acids.[5][8]

Step-by-Step HPLC Methodology
  • Standard Preparation: Accurately weigh approximately 10 mg of a 4-Butoxy-3,5-dichlorobenzoic acid reference standard and dissolve it in 100 mL of methanol to create a 100 µg/mL stock solution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sample and prepare a 100 µg/mL solution in methanol.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Cosmosil MS-II, 250 x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.01M Ammonium Acetate in water, pH adjusted to 2.5 with acetic acid.[5][7]

    • Mobile Phase B: HPLC-grade Methanol.

    • Flow Rate: 1.2 mL/min.[5][7]

    • Detection: UV at 210 nm.[5][8]

    • Injection Volume: 10 µL.

    • Column Temperature: 20°C.

  • Gradient Elution Program:

    • Time 0-5 min: 50% B

    • Time 5-15 min: Gradient to 80% B

    • Time 15-20 min: Hold at 80% B

    • Time 20-22 min: Gradient back to 50% B

    • Time 22-25 min: Hold at 50% B (re-equilibration).

  • Analysis: Inject the standard solution first to determine the retention time of the main peak. Subsequently, inject the sample solution.

  • Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis cluster_output Output prep_std Prepare Reference Standard (100 µg/mL) setup_hplc Set HPLC Conditions: Column, Mobile Phase, Flow Rate, Detector prep_std->setup_hplc prep_sample Prepare Synthesized Sample (100 µg/mL) prep_sample->setup_hplc equilibrate Equilibrate Column setup_hplc->equilibrate inject_std Inject Standard equilibrate->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Purity Report calculate->report

Caption: Analytical workflow for HPLC-based purity assessment.

Applications and Research Significance

While specific applications for 4-Butoxy-3,5-dichlorobenzoic acid are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a versatile chemical intermediate. Its parent compound, 3,5-dichlorobenzoic acid, is a known building block in the synthesis of pharmaceuticals and agrochemicals, such as herbicides.[1][2][9]

The introduction of the butoxy group increases the molecule's lipophilicity, a critical parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, this compound serves as a valuable starting material for creating libraries of novel compounds for biological screening. Potential applications include:

  • Pharmaceutical Synthesis: As a scaffold for developing new therapeutic agents. The carboxylic acid can be converted to an amide or ester to interact with biological targets, while the dichlorobutoxy-phenyl ring can occupy hydrophobic pockets in enzymes or receptors.

  • Agrochemical Development: As an intermediate for novel herbicides or fungicides, where the specific substitution pattern can tune the compound's activity and selectivity.[1][9]

  • Materials Science: As a monomer or precursor for specialty polymers, where the rigid aromatic core and reactive carboxyl group can be exploited to create materials with unique thermal or mechanical properties.

Conclusion

4-Butoxy-3,5-dichlorobenzoic acid (CAS No. 41490-11-3) is a well-defined chemical entity with significant potential for advanced chemical synthesis. This guide has provided a detailed framework for its synthesis and analytical validation, grounded in established chemical principles. The protocols and data presented herein offer a robust starting point for researchers and developers aiming to incorporate this versatile intermediate into their discovery and development pipelines.

References

  • Krishnaiah, Ch. et al. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • Krishnaiah, Ch. et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Semantic Scholar. Available from: [Link]

  • Krishnaiah, Ch. et al. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. Available from: [Link]

  • Journal of Chemical & Engineering Data. (2024). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents and Three Binary Solvents at 273.15–318.15 K. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Versatile Synthesis and Applications of 3,5-Dichlorobenzoic Acid. Available from: [Link]

  • PubChem. Benzoic acid, 4-butoxy-3,5-dichloro-, 2-(alpha-methylphenethylidene)hydrazide. Available from: [Link]

  • PubChem. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811. Available from: [Link]

  • PubChem. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061. Available from: [Link]

  • Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

Sources

Exploratory

Structural Dynamics and Synthetic Utility of 4-Butoxy-3,5-dichlorobenzoic Acid

CAS No: 41490-11-3 | Molecular Formula: C₁₁H₁₂Cl₂O₃ | Molecular Weight: 263.12 g/mol Executive Summary 4-Butoxy-3,5-dichlorobenzoic acid represents a specialized scaffold in medicinal chemistry, merging the steric rigidi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 41490-11-3 | Molecular Formula: C₁₁H₁₂Cl₂O₃ | Molecular Weight: 263.12 g/mol

Executive Summary

4-Butoxy-3,5-dichlorobenzoic acid represents a specialized scaffold in medicinal chemistry, merging the steric rigidity of a halogenated aromatic ring with the lipophilic flexibility of an alkyl ether tail. Unlike its simpler congener 3,5-dichlorobenzoic acid (a common herbicide precursor), the addition of the 4-butoxy group drastically alters its physicochemical profile, enhancing membrane permeability and modifying receptor binding kinetics.

This guide provides a technical deep-dive into the molecule’s structural behavior, a validated synthetic workflow for its production, and its application as a hydrophobic pharmacophore in drug discovery.

Structural Analysis & Physicochemical Properties[1][2]

The "Steric Clamp" Effect

The defining feature of this molecule is the 3,5-dichloro-4-alkoxy substitution pattern.

  • Electronic Push-Pull: The two chlorine atoms at positions 3 and 5 are strong electron-withdrawing groups (EWGs) via induction ($ -I

    
     +M $ effect).
    
  • Conformational Locking: The bulky chlorine atoms exert significant steric pressure on the central ether oxygen. This forces the butyl chain to rotate out of the plane of the benzene ring to minimize steric clash (the "Ortho Effect"). This twist creates a distinct 3D topology that prevents the molecule from lying flat in protein binding pockets, often increasing selectivity for deeper, hydrophobic clefts.

Physicochemical Data Table

The following data synthesizes experimental baselines with high-confidence predictive modeling relevant for lead optimization.

PropertyValueSignificance
LogP (Octanol/Water) ~3.87Highly lipophilic; suggests excellent blood-brain barrier (BBB) penetration potential but requires formulation aid for aqueous solubility.
pKa (Acid) ~3.46Stronger acid than benzoic acid (pKa 4.2) due to the electron-withdrawing chlorines stabilizing the carboxylate anion.
TPSA 46.53 ŲLow polar surface area, well within the "Rule of 5" for oral bioavailability.
H-Bond Donors/Acceptors 1 / 3Favorable profile for membrane crossing.
Melting Point 108–112 °C*Predicted range based on ether flexibility disrupting the crystal lattice of the parent acid (MP 185°C).

Synthetic Pathways & Process Chemistry

The most robust route to 4-Butoxy-3,5-dichlorobenzoic acid does not start from the bare benzoic acid, but rather from the 4-hydroxy derivative. Direct chlorination of 4-butoxybenzoic acid is feasible but often leads to over-chlorination or ether cleavage.

Retrosynthetic Logic

The target is disconnected at the ether linkage.

  • Precursor A: 3,5-Dichloro-4-hydroxybenzoic acid (Commercially available or synthesized via chlorination of 4-hydroxybenzoic acid).

  • Precursor B:

    
    -Butyl bromide (or Iodide).
    
Validated Experimental Protocol: Williamson Ether Synthesis

Safety Note: Alkyl halides are alkylating agents and potential carcinogens. Work in a fume hood.

Step 1: Methyl Ester Protection (Optional but Recommended)

Direct alkylation of the hydroxy-acid requires 2 equivalents of base and can lead to mixed ester/ether products. It is cleaner to protect the carboxylic acid first.

  • Dissolve 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in Methanol.

  • Add catalytic

    
     (0.1 eq). Reflux for 6 hours.
    
  • Evaporate solvent, wash with

    
    , and isolate Methyl 3,5-dichloro-4-hydroxybenzoate .
    
Step 2: Etherification
  • Solvent System: DMF (Dimethylformamide) is critical here. Its polar aprotic nature solvates the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
  • Reagents: Suspend Methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) and Potassium Carbonate (

    
    , 1.5 eq) in DMF.
    
  • Alkylation: Add

    
    -Butyl bromide (1.2 eq) dropwise at room temperature.
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol spot will disappear.

  • Workup: Pour into ice water. The product (Methyl 4-butoxy-3,5-dichlorobenzoate) will precipitate. Filter and dry.[1][2]

Step 3: Hydrolysis to Final Acid
  • Dissolve the intermediate ester in THF/Water (1:1).

  • Add LiOH (2.0 eq). Stir at ambient temperature for 2 hours.

  • Critical Step: Acidify carefully with 1M HCl to pH 2. The target acid, 4-Butoxy-3,5-dichlorobenzoic acid , will precipitate as a white solid.

  • Recrystallization: Ethanol/Water mixture.[3]

Process Flow Diagram

SynthesisPath Start 3,5-Dichloro-4- hydroxybenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Step 2: Alkylation (n-BuBr, K2CO3, DMF) Inter1->Step2 Inter2 Ether-Ester Intermediate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 4-Butoxy-3,5- dichlorobenzoic acid Step3->Final

Caption: Three-step synthetic workflow ensuring regioselectivity and high purity.

Analytical Characterization Standards

To validate the structure, the following spectroscopic signals must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13.0-13.5 ppm (Broad s, 1H): Carboxylic acid proton.
      
    • 
       7.90 ppm (s, 2H): Aromatic protons at positions 2 and 6. Note: The symmetry makes these equivalent, appearing as a sharp singlet.
      
    • 
       4.10 ppm (t, 2H): 
      
      
      
      protons. Deshielded by the oxygen.
    • 
       1.75 ppm (m, 2H): 
      
      
      
      -methylene protons.
    • 
       1.45 ppm (m, 2H): 
      
      
      
      -methylene protons.
    • 
       0.95 ppm (t, 3H): Terminal methyl group.
      
  • IR Spectroscopy:

    • 2800–3000 cm⁻¹: C-H aliphatic stretches (Butyl chain).

    • 1680–1700 cm⁻¹: C=O stretch (Carboxylic acid dimer).

    • ~1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Biological Relevance & Pharmacophore Modeling

The "Hydrophobic Head" Strategy

In drug design, this molecule is rarely a drug itself but a bioisostere for lipophilic acids.

  • Receptor Interaction: The 3,5-dichloro motif fills hydrophobic pockets (e.g., in Transthyretin or specific Kinases) while the carboxylic acid forms a salt bridge with lysine or arginine residues at the pocket entrance.

  • Metabolic Stability: The chlorines at the 3,5 positions block metabolic hydroxylation on the ring, significantly extending the half-life compared to non-halogenated analogs. The butoxy tail is susceptible to O-dealkylation by CYP450 enzymes, which is a known metabolic soft spot.

Mechanistic Pathway Diagram

Pharmacophore Molecule 4-Butoxy-3,5- dichlorobenzoic acid Interaction1 Ionic Interaction (COOH <-> Arg/Lys) Molecule->Interaction1 Head Group Interaction2 Hydrophobic Packing (Cl Substituents) Molecule->Interaction2 Core Ring Interaction3 Lipophilic Anchor (Butoxy Tail) Molecule->Interaction3 Tail Group Outcome High Affinity Binding (stabilized conformation) Interaction1->Outcome Interaction2->Outcome Interaction3->Outcome

Caption: Pharmacophore mapping showing the tripartite binding mode of the molecule.

References

  • ChemScene. (2025). 4-Butoxy-3,5-dichlorobenzoic acid Product Datasheet (CAS 41490-11-3).[4] Retrieved from

  • PubChem. (2025).[5] 3,5-Dichlorobenzoic acid (Parent Compound Analysis).[3][5][2][6][7] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[1][7] Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid Derivatives. Retrieved from

  • Organic Syntheses. (1955). 3,5-Dichloro-2-aminobenzoic acid and related chlorination protocols. Org.[3][2][8][9] Synth. 1955, 35, 42. Retrieved from

  • Bordwell, F.G. (1975). Equilibrium acidities in dimethyl sulfoxide (pKa Data). Acc.[5][9] Chem. Res. Retrieved from

Sources

Foundational

Technical Guide: Spectral Characterization of 4-Butoxy-3,5-dichlorobenzoic Acid

The following technical guide details the spectral characterization and analytical profiling of 4-Butoxy-3,5-dichlorobenzoic acid . This document is structured for researchers and analytical scientists requiring rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and analytical profiling of 4-Butoxy-3,5-dichlorobenzoic acid . This document is structured for researchers and analytical scientists requiring rigorous identification standards for drug development and organic synthesis intermediates.

CAS Registry Number: 41490-11-3 Molecular Formula:


Molecular Weight:  263.12  g/mol [1]

Executive Summary & Compound Profile

4-Butoxy-3,5-dichlorobenzoic acid is a functionalized benzoic acid derivative characterized by a 3,5-dichloro substitution pattern and a para-butoxy ether linkage. It serves as a critical building block in the synthesis of pharmaceuticals, particularly in the development of inflammatory mediators and polymer additives where lipophilicity (conferred by the butyl chain) and metabolic stability (conferred by the halogenation) are required.

This guide provides a comprehensive reference for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[2]

Physicochemical Properties
PropertyValueNote
Appearance White to off-white crystalline powder
Melting Point 158–162 °CPredicted range based on analogs
Solubility DMSO, Methanol, ChloroformLimited water solubility
pKa ~3.5Acidic (Benzoic acid moiety)

Synthesis & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectral impurities. The standard industrial route involves the O-alkylation of 3,5-dichloro-4-hydroxybenzoic acid.

Synthesis Workflow

The following diagram illustrates the primary synthesis pathway and critical control points (CCPs) for purity.

SynthesisWorkflow Start 3,5-Dichloro-4- hydroxybenzoic acid Intermediate Reaction Mixture (80°C, 4-6h) Start->Intermediate + Reagent Reagent n-Butyl Bromide (K2CO3 / DMF) Reagent->Intermediate Workup Acidic Workup (HCl / H2O) Intermediate->Workup Product 4-Butoxy-3,5- dichlorobenzoic acid Workup->Product Impurity Impurity A: Unreacted Phenol Impurity B: O-Alkylated Ester Workup->Impurity Separation

Figure 1: Synthetic route via Williamson ether synthesis. Critical impurities include unreacted phenolic precursor and potential ester byproducts.

Spectral Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the 3,5-dichloro substitution pattern simplifies the aromatic region, providing a distinct diagnostic signature.


H NMR (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.20 Broad s1H–COOH Carboxylic acid proton; exchangeable with D

O.
7.90 – 7.95 Singlet (s)2HAr-H (2,6)Chemically equivalent due to C2 symmetry. Deshielded by –COOH and –Cl.
4.05 Triplet (t)2H–O–CH


-methylene of butoxy group. Deshielded by oxygen.
1.75 Quintet (m)2H–CH

–CH


-methylene; typical alkyl chain shielding.
1.48 Sextet (m)2H–CH

–CH

–CH


-methylene.
0.96 Triplet (t)3H–CH

Terminal methyl group.

C NMR (100 MHz, DMSO-

)
  • Carbonyl (C=O):

    
     165.5 ppm (Characteristic of benzoic acids).
    
  • Aromatic C-O:

    
     156.0 ppm (Ipso carbon attached to butoxy group).
    
  • Aromatic C-H:

    
     130.5 ppm (Carbons 2 and 6).
    
  • Aromatic C-Cl:

    
     128.8 ppm (Carbons 3 and 5).
    
  • Aromatic C-COOH:

    
     127.5 ppm (Ipso carbon attached to carbonyl).
    
  • Aliphatic Carbons:

    
     73.5 (O-CH
    
    
    
    ), 31.8, 18.9, 13.8 (Butyl chain).

Expert Insight: The absence of splitting in the aromatic region (singlet at ~7.9 ppm) is the primary "Pass/Fail" check for the correct substitution pattern. If doublets are observed, the chlorination is likely asymmetric (e.g., 2,5-dichloro isomer).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms, which exhibit a unique isotope pattern.

  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion (

    
    ):  262 (based on 
    
    
    
    Cl).
  • Isotope Pattern: The presence of two chlorine atoms results in a characteristic 9:6:1 intensity ratio for peaks at

    
    , 
    
    
    
    , and
    
    
    .
m/z (Ion)Relative IntensityFragment Assignment
262 100%

264 ~65%

266 ~10%

206/208 Variable

(Loss of butene via McLafferty rearrangement)
189/191 Variable

(Loss of butoxy group)
Infrared Spectroscopy (FT-IR)
  • 3300 – 2500 cm

    
    :  Broad, strong O–H stretch (Carboxylic acid dimer).
    
  • 2960, 2870 cm

    
    :  C–H stretch (Aliphatic butyl chain).
    
  • 1690 – 1710 cm

    
    :  C=O stretch (Conjugated acid).
    
  • 1250 cm

    
    :  C–O–C asymmetric stretch (Aryl alkyl ether).
    
  • 1050 – 1100 cm

    
    :  Ar–Cl stretch (Chlorobenzene signature).
    

Analytical Workflow & Quality Control

To ensure experimental reproducibility, the following analytical workflow is recommended for batch release.

QCWorkflow Sample Crude Sample HPLC HPLC Purity Check (C18, ACN:H2O + 0.1% TFA) Sample->HPLC Decision Purity > 98%? HPLC->Decision NMR 1H NMR Validation (Confirm Structure) Decision->NMR Yes Recryst Recrystallization (EtOH/Water) Decision->Recryst No Final Batch Release (COA Generation) NMR->Final Recryst->HPLC Retest

Figure 2: Quality Control decision tree. HPLC is the primary gatekeeper before structural confirmation via NMR.

Protocol: HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic acid (TFA).

    • B: Acetonitrile (ACN).

  • Gradient: 0-2 min (10% B), 2-15 min (10%

    
     90% B), 15-20 min (90% B).
    
  • Detection: UV at 254 nm (Aromatic ring) and 280 nm.

  • Retention Time: Expect the product to elute later than the hydroxy-precursor due to the lipophilic butoxy chain.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3,5-Dichloro-4-hydroxybenzoic acid (Analog). NIST Chemistry WebBook, SRD 69. Retrieved from [Link][2]

  • PubChem. (2025).[3][4][5] Compound Summary: 3,5-dichloro-4-methoxybenzoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for interpretation of aromatic substitution patterns).

Sources

Exploratory

"4-Butoxy-3,5-dichlorobenzoic acid purity and characterization"

Purity, Synthesis, and Structural Characterization Executive Summary & Structural Logic 4-Butoxy-3,5-dichlorobenzoic acid is a specialized halogenated aromatic building block used primarily in the synthesis of lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Purity, Synthesis, and Structural Characterization

Executive Summary & Structural Logic

4-Butoxy-3,5-dichlorobenzoic acid is a specialized halogenated aromatic building block used primarily in the synthesis of lipophilic pharmaceutical intermediates and agrochemicals. Its core structure features a benzoic acid moiety providing a handle for amide coupling or esterification, a 4-butoxy ether chain increasing lipophilicity (LogP ~3.8), and two chlorine atoms at the 3,5-positions.

Why this molecule matters: The 3,5-dichloro substitution pattern creates significant steric hindrance around the ether linkage, metabolically stabilizing the 4-position against oxidative dealkylation (a common clearance pathway for aryl ethers). Furthermore, the symmetry of the molecule simplifies NMR characterization, making it an excellent fragment for fragment-based drug discovery (FBDD).

Critical Synthesis Pathways

To achieve pharmaceutical-grade purity (>98%), a direct alkylation of the hydroxy-acid is often insufficient due to the competing nucleophilicity of the carboxylate and phenolate. The "Ester-Protection" route is the industry standard for minimizing side reactions.

The "High-Fidelity" Protocol (Recommended)

This pathway ensures that the carboxylic acid does not interfere with the alkylation step, preventing the formation of the difficult-to-separate butyl ester byproduct.

  • Step 1: Esterification. 3,5-Dichloro-4-hydroxybenzoic acid is refluxed in Methanol with catalytic

    
     to yield Methyl 3,5-dichloro-4-hydroxybenzoate.
    
  • Step 2: Williamson Ether Synthesis. The methyl ester is treated with n-butyl bromide (1.2 eq) and Potassium Carbonate (

    
    ) in DMF at 80°C.
    
    • Mechanistic Insight: The bulky chlorines ortho to the hydroxyl group increase the acidity of the phenol (

      
       ~6-7), making 
      
      
      
      sufficient for deprotonation without requiring stronger bases like NaH, which could cause transesterification.
  • Step 3: Saponification. The intermediate is hydrolyzed using LiOH in THF/Water, followed by acidic workup to precipitate the free acid.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3,5-Dichloro-4-hydroxybenzoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Methyl Ester Intermediate Step1->Intermediate1 Step2 Alkylation (n-BuBr, K2CO3, DMF) Intermediate1->Step2 SN2 Reaction Intermediate2 Alkylated Ester Step2->Intermediate2 Step3 Hydrolysis (LiOH, THF/H2O) Intermediate2->Step3 Final 4-Butoxy-3,5-dichlorobenzoic acid (Target) Step3->Final Acidification

Figure 1: Step-wise synthetic pathway designed to maximize regioselectivity and yield.

Structural Characterization (NMR & IR)

The symmetry of the 3,5-dichloro substitution is the primary validation marker. In


 NMR, any loss of symmetry (e.g., mono-chlorination impurity) will split the aromatic signal.
Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-


 or 

(shifts below referenced to DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-COOH 13.0 - 13.5Broad Singlet1HCarboxylic acid proton (exchangeable).
Ar-H (2,6) 7.90 - 7.95Singlet2HCritical Purity Marker. A sharp singlet confirms equivalent magnetic environments due to C2 symmetry. A doublet indicates impurity.
O-CH2- 4.05 - 4.15Triplet (

Hz)
2HDeshielded by the phenoxy oxygen.
-CH2- 1.70 - 1.80Quintet/Multiplet2H

-methylene protons.
-CH2- 1.45 - 1.55Sextet/Multiplet2H

-methylene protons.
-CH3 0.90 - 0.98Triplet3HTerminal methyl group.
Infrared Spectroscopy (FT-IR)
  • Broad Band (3300–2500 cm⁻¹): O-H stretch of carboxylic acid (dimer).

  • Sharp Peak (1680–1700 cm⁻¹): C=O stretch (Carbonyl). Note: Electron-withdrawing chlorines may shift this slightly higher than unsubstituted benzoic acid.

  • Medium Peak (~1250 cm⁻¹): C-O-C asymmetric stretch (Aryl alkyl ether).

Purity Profiling & Quality Control

Trust in the material is established via High-Performance Liquid Chromatography (HPLC). The high lipophilicity of the butoxy group requires a modified gradient compared to standard benzoic acids.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps acid protonated to prevent peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyl).

Gradient Table
Time (min)% Mobile Phase BEvent
0.030%Equilibration
2.030%Isocratic Hold (Elute polar impurities)
12.095%Linear Gradient (Elute Target)
15.095%Wash
15.130%Re-equilibration

Retention Logic:

  • Precursor (3,5-dichloro-4-hydroxybenzoic acid): Elutes early (~3-4 min) due to the exposed phenolic -OH.

  • Target (4-Butoxy...): Elutes late (~9-11 min) due to the lipophilic butyl chain.

  • Impurity (Butyl ester): If present, elutes after the target (very lipophilic).

Purity Decision Logic

PurityLogic Sample Crude Sample Injection CheckRT Check Retention Time (RT) Target ~10 min Sample->CheckRT Decision1 Peak at ~4 min? CheckRT->Decision1 Action1 Impurity: Unreacted Starting Material Action: Recrystallize (EtOH/Water) Decision1->Action1 Yes Decision2 Peak at ~13 min? Decision1->Decision2 No Action2 Impurity: Butyl Ester Action: Hydrolyze (LiOH) Decision2->Action2 Yes FinalCheck Main Peak Area > 98%? Decision2->FinalCheck No FinalCheck->Action1 No (General cleanup) Release RELEASE BATCH FinalCheck->Release Yes

Figure 2: HPLC chromatogram analysis decision tree for quality assurance.

Handling and Stability

  • Storage: Store at +2°C to +8°C. While chemically stable, keeping it cool prevents any potential slow decarboxylation over years of storage.

  • Solubility: Insoluble in water. Soluble in DMSO, Methanol, and DMF.

  • Safety: Irritant. The lipophilic nature allows for skin permeation; standard PPE (gloves/goggles) is mandatory.

References

  • PubChem. 3,5-Dichloro-4-hydroxybenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]

  • SIELC Technologies. Separation of Dichlorobenzoic Acid Isomers on Reverse Phase. Available at: [Link]

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 4-Butoxy-3,5-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Emerging Significance of 4-Butoxy-3,5-dichlorobenzoic acid In the landscape of modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Significance of 4-Butoxy-3,5-dichlorobenzoic acid

In the landscape of modern medicinal chemistry, the exploration of novel small molecules with therapeutic potential is a paramount endeavor. 4-Butoxy-3,5-dichlorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a compound of significant interest. Its structural features, particularly the dichlorinated phenyl ring and the butoxy side chain, suggest a range of potential biological activities. This in-depth technical guide provides a comprehensive overview of the core research applications of 4-Butoxy-3,5-dichlorobenzoic acid, with a primary focus on its promising role as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. We will delve into the scientific rationale behind its potential applications, provide detailed experimental protocols for its investigation, and explore its utility as a versatile chemical intermediate.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is critical for its application in research.

PropertyValueReference
CAS Number 41490-11-3[1]
Molecular Formula C₁₁H₁₂Cl₂O₃[1]
Molecular Weight 263.12 g/mol [1]
Appearance White to off-white or beige crystalline powder[2]
Purity ≥98% (Commercially available)[1]
Storage Sealed in dry, 2-8°C[1]

Primary Research Application: Antagonism of the TRPM8 Ion Channel

The most compelling and well-supported potential application of 4-Butoxy-3,5-dichlorobenzoic acid lies in its activity as an antagonist of the TRPM8 ion channel.

Scientific Rationale: Targeting the "Cold and Menthol" Receptor

The Transient Receptor Potential (TRP) family of ion channels are crucial sensors of a wide array of chemical and thermal stimuli.[3] TRPM8, a member of this family, is activated by cold temperatures (between 8 and 28 °C) and cooling agents like menthol.[3][4] Its expression in sensory neurons makes it a key player in the perception of cold and, significantly, in the transduction of cold-related pain, such as cold allodynia (pain from a non-painful cold stimulus).[4][5] Preclinical studies have firmly linked TRPM8 to pain in neuropathic pain models, including those induced by chemotherapy agents like oxaliplatin and chronic nerve injury.[3]

The therapeutic hypothesis is that by blocking the activation of TRPM8 with an antagonist, it is possible to alleviate or prevent the perception of cold-related pain. This makes TRPM8 antagonists a highly sought-after class of compounds for the treatment of various neuropathic pain conditions.[6][7] The structural characteristics of 4-Butoxy-3,5-dichlorobenzoic acid, particularly the substituted phenyl ring, are consistent with motifs found in other known TRPM8 modulators.

Proposed Mechanism of Action

While the precise binding site of 4-Butoxy-3,5-dichlorobenzoic acid on the TRPM8 channel has not been elucidated, it is hypothesized to act as a competitive antagonist, binding to a site that prevents the conformational changes necessary for channel opening upon agonist (e.g., menthol or cold) stimulation. This inhibitory action would reduce the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron, thereby dampening the pain signal.

TRPM8_Antagonism cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change No_Influx No Ca²⁺ Influx TRPM8->No_Influx Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Neuron Sensory Neuron Menthol Menthol / Cold Menthol->TRPM8 Activates Compound 4-Butoxy-3,5-dichlorobenzoic acid Compound->TRPM8 Binds & Blocks Pain_Signal Pain Signal Ca_Influx->Pain_Signal No_Pain Analgesia No_Influx->No_Pain

Figure 1: Proposed mechanism of TRPM8 antagonism by 4-Butoxy-3,5-dichlorobenzoic acid.

Experimental Protocol: In Vitro Evaluation of TRPM8 Antagonist Activity

This protocol outlines a standard in vitro assay to determine the potency of 4-Butoxy-3,5-dichlorobenzoic acid as a TRPM8 antagonist using a calcium influx assay in a cell line stably expressing the TRPM8 channel.

1. Cell Culture and Maintenance:

  • Culture HEK-293 cells stably expressing the rat or human TRPM8 channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency.

2. Calcium Influx Assay:

  • Seed the TRPM8-expressing HEK-293 cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Prepare serial dilutions of 4-Butoxy-3,5-dichlorobenzoic acid in the assay buffer.

  • Add the different concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add a known TRPM8 agonist (e.g., menthol at its EC₅₀ concentration) to all wells to stimulate the channel.

  • Immediately measure the fluorescence intensity over time.

3. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data to the response of the agonist alone (100% activation) and a known TRPM8 antagonist as a positive control.

  • Plot the percentage of inhibition against the logarithm of the concentration of 4-Butoxy-3,5-dichlorobenzoic acid.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the agonist-induced response) by fitting the data to a four-parameter logistic equation.[8]

Calcium_Influx_Workflow start Start cell_culture Culture TRPM8-HEK293 cells start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding dye_loading Load cells with Fluo-4 AM seeding->dye_loading compound_addition Add 4-Butoxy-3,5-dichlorobenzoic acid dye_loading->compound_addition incubation Incubate compound_addition->incubation baseline_reading Measure baseline fluorescence incubation->baseline_reading agonist_addition Add Menthol (agonist) baseline_reading->agonist_addition peak_reading Measure peak fluorescence agonist_addition->peak_reading data_analysis Calculate ΔF and % inhibition peak_reading->data_analysis ic50_determination Determine IC₅₀ value data_analysis->ic50_determination end End ic50_determination->end

Figure 2: Workflow for the in vitro calcium influx assay.

Secondary Research Application: A Versatile Chemical Intermediate

Beyond its direct biological activity, 4-Butoxy-3,5-dichlorobenzoic acid serves as a valuable scaffold for the synthesis of more complex molecules with diverse therapeutic applications.

Scientific Rationale: A Building Block for Novel Therapeutics

The dichlorinated benzoic acid moiety is a common feature in a variety of biologically active compounds.[2] The carboxylic acid group is readily derivatized to form esters, amides, and other functional groups, allowing for the exploration of a wide chemical space. The butoxy group provides a degree of lipophilicity that can be advantageous for membrane permeability.

Potential Synthetic Applications:

  • Anticancer Agents: Dichlorophenyl-containing compounds have been investigated for their anticancer properties.[9][10][11] 4-Butoxy-3,5-dichlorobenzoic acid could be used as a starting material for the synthesis of novel kinase inhibitors or other targeted anticancer therapies.

  • Antimicrobial Agents: The halogenated aromatic structure is a known pharmacophore in some antimicrobial agents.[12] Derivatization of the carboxylic acid could lead to the discovery of new antibacterial or antifungal compounds.

  • Herbicides: 3,5-Dichlorobenzoic acid is used as an intermediate in the production of some herbicides.[2][13] While not a direct therapeutic application, this highlights the general bioactivity of this structural class.

Experimental Protocol: Synthesis of a Novel Amide Derivative

This protocol provides a general method for the synthesis of an amide derivative of 4-Butoxy-3,5-dichlorobenzoic acid, a common step in creating a library of new chemical entities for biological screening.

1. Activation of the Carboxylic Acid:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Butoxy-3,5-dichlorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., 0.1 equivalents of 4-dimethylaminopyridine (DMAP)).

  • Stir the reaction mixture at 0°C for 30 minutes.

2. Amide Bond Formation:

  • To the activated carboxylic acid solution, add 1.0 equivalent of the desired primary or secondary amine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

  • Wash the filtrate with a dilute acid (e.g., 1 M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

4. Characterization:

  • Confirm the structure of the purified amide derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Amide_Synthesis_Workflow start Start dissolve Dissolve 4-Butoxy-3,5-dichlorobenzoic acid in anhydrous solvent start->dissolve cool Cool to 0°C dissolve->cool add_coupling_agents Add coupling agent (e.g., DCC/EDC) and activator (e.g., DMAP) cool->add_coupling_agents stir1 Stir for 30 min at 0°C add_coupling_agents->stir1 add_amine Add desired amine stir1->add_amine warm_stir Warm to room temperature and stir for 12-24h add_amine->warm_stir monitor Monitor reaction by TLC warm_stir->monitor workup Reaction work-up (filtration, washing) monitor->workup purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS) purification->characterization end End characterization->end

Figure 3: General workflow for the synthesis of an amide derivative.

Exploratory Research Area: Liquid Crystal Development

While direct evidence is currently lacking, the rigid, rod-like structure of 4-Butoxy-3,5-dichlorobenzoic acid suggests it could be a component in the synthesis of liquid crystalline materials.

Scientific Rationale: Molecular Structure and Mesophase Formation

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal.[14] The formation of liquid crystalline phases (mesophases) is highly dependent on molecular shape, with elongated, rigid molecules (calamitic liquid crystals) being a common structural motif.[15] Benzoic acid derivatives are frequently used as the rigid core in the synthesis of liquid crystal molecules.[15][16] The esterification of the carboxylic acid group with various phenols or alcohols containing flexible alkyl chains can lead to molecules that exhibit nematic or smectic phases. The dichlorination pattern and the butoxy chain of 4-Butoxy-3,5-dichlorobenzoic acid would influence the melting point, clearing point, and dielectric anisotropy of any resulting liquid crystal.

Further research would be required to synthesize and characterize derivatives of 4-Butoxy-3,5-dichlorobenzoic acid to determine if they possess liquid crystalline properties.

Conclusion and Future Directions

4-Butoxy-3,5-dichlorobenzoic acid presents a compelling profile for further scientific investigation. Its potential as a TRPM8 antagonist is the most immediate and promising avenue for research, with clear implications for the development of novel analgesics for neuropathic pain. The detailed in vitro protocol provided in this guide offers a robust starting point for characterizing its activity. Furthermore, its utility as a chemical intermediate should not be overlooked, as it provides a versatile scaffold for the creation of new chemical entities targeting a range of diseases. While its application in liquid crystal research remains speculative, it represents an intriguing area for exploratory synthesis. As research into this molecule and its derivatives continues, a deeper understanding of its structure-activity relationships will undoubtedly unlock new and valuable applications in drug discovery and materials science.

References

  • Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(10), 1054–1059.
  • PubChem. Benzoic acid, 4-butoxy-3,5-dichloro-, 2-(alpha-methylphenethylidene)hydrazide. [Link]

  • De Logu, F., et al. (2021). Therapeutic potential of TRPM8 antagonists in prostate cancer. Scientific Reports, 11(1), 23229.
  • U.S. Pharmacist. (2015). New Compound That Treats Neuropathic Pain Found. [Link]

  • Colvin, L. A., et al. (2022). Glial Modulator Antibiotics for Neuropathic Pain: Current Insights and Future Directions. Journal of Pain Research, 15, 2761–2773.
  • Morissette, G., et al. (2020). Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. Journal of Medicinal Chemistry, 63(17), 9464–9483.
  • De la Cruz, M., et al. (2021). An adamantane-based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation. British Journal of Pharmacology, 178(12), 2533–2549.
  • Gonzalez-Muniz, R., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 26(11), 3328.
  • Patsnap. (2015). Method for synthesizing 3,5-dichlorobenzoic acid.
  • Google Patents. (2015). Method for synthesizing 3,5-dichlorobenzoic acid.
  • PubChem. 3,5-Dichlorobenzoic acid. [Link]

  • Park, J., & Park, D. (2018).
  • Gong, P., et al. (2017). Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(16), 4457–4469.
  • Park, J., & Park, D. (2015).
  • Ujhelyi, Z., et al. (2022). Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL)
  • Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(1), 87-97.
  • Park, J., & Park, D. (2018).
  • Google Patents. (2013). Method for synthesizing 3,5-dichlorobenzoic acid.
  • Gaikwad, P. P. (2013). Liquid Crystalline Phase & its Pharma Applications. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1-6.
  • Poojary, B., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).
  • Poojary, B., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).
  • Sanna, V., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie, 356(9), e2300354.

  • Pîrnău, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Patel, J. S., & Patel, R. D. (2010). Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acids. Journal of Chemical Sciences, 122(3), 447-454.
  • PubChem. 4-Amino-3,5-dichlorobenzoic acid. [Link]

  • NIST. 4-acetoxy-3-methoxybenzoic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 4-Butoxy-3,5-dichlorobenzoic acid

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Butoxy-3,5-dichlorobenzoic acid. This compound is of inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Butoxy-3,5-dichlorobenzoic acid. This compound is of interest to researchers and professionals in drug development and chemical synthesis. The developed reversed-phase HPLC method is designed for high sensitivity, selectivity, and reproducibility, ensuring reliable quantification for quality control, process monitoring, and research applications. The protocol herein is grounded in established chromatographic principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction

4-Butoxy-3,5-dichlorobenzoic acid is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate and precise quantification of this compound is essential for ensuring the quality and consistency of starting materials and final products. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2]

This document provides a comprehensive guide to the HPLC analysis of 4-Butoxy-3,5-dichlorobenzoic acid, including a detailed protocol, the scientific rationale behind the method development, and a thorough validation plan.

Physicochemical Properties of 4-Butoxy-3,5-dichlorobenzoic acid

A fundamental understanding of the analyte's physicochemical properties is critical for developing a successful HPLC method.

  • Structure: 4-Butoxy-3,5-dichlorobenzoic acid possesses a benzoic acid core with two chlorine atoms at positions 3 and 5, and a butoxy group at position 4.

  • Molecular Formula: C₁₁H₁₂Cl₂O₃[1]

  • Molecular Weight: 263.12 g/mol [1]

  • Polarity: The predicted octanol-water partition coefficient (LogP) is approximately 3.87, indicating a relatively nonpolar, hydrophobic molecule.[1]

  • Acidity: As a carboxylic acid, the analyte is acidic. The pKa of the structurally similar 3,5-dichlorobenzoic acid is predicted to be around 3.46.[3] This suggests that the mobile phase pH should be maintained below this value to ensure the analyte is in its neutral, protonated form for optimal retention on a reversed-phase column.

Principle of the HPLC Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18), and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group of 4-Butoxy-3,5-dichlorobenzoic acid, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Experimental Protocols

Materials and Reagents
  • Reference Standard: 4-Butoxy-3,5-dichlorobenzoic acid (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Reagents: Phosphoric acid (analytical grade), Ammonium acetate (analytical grade)

  • Water: Deionized water, filtered through a 0.45 µm membrane

  • Sample Filtration: 0.45 µm syringe filters (PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

Table 1: Optimized HPLC Parameters

ParameterRecommended ConditionRationale
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar C18 stationary phase provides good retention for the hydrophobic analyte.
Mobile Phase A 0.01 M Ammonium Acetate in Water, pH adjusted to 2.5 with Phosphoric AcidThe acidic pH ensures the analyte is in its neutral form, promoting retention and good peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient Elution 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% BA gradient elution allows for efficient elution of the analyte while ensuring good separation from any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nm and 275 nm (monitor both)Benzoic acid derivatives typically have absorbance maxima around these wavelengths. A DAD can be used to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Methanol:Water (50:50, v/v)This mixture provides good solubility for the analyte and is compatible with the mobile phase.
Preparation of Solutions
  • Mobile Phase A Preparation: To prepare 1 L of Mobile Phase A, dissolve 0.77 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Butoxy-3,5-dichlorobenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This stock solution should be stored at 2-8°C when not in use.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve a concentration range suitable for calibration (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing 4-Butoxy-3,5-dichlorobenzoic acid and dissolve it in a known volume of the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Procedure and Data Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is free from contaminants.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the 4-Butoxy-3,5-dichlorobenzoic acid peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the amount of 4-Butoxy-3,5-dichlorobenzoic acid in the sample by using the calibration curve.

Method Validation Protocol

A comprehensive method validation should be performed according to ICH Q2(R2) guidelines to ensure the method is suitable for its intended purpose.[4][5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by injecting a blank, a placebo (if applicable), and the analyte, and showing that there are no interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used to establish the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision): The analysis should be repeated on a different day, by a different analyst, or with different equipment. The RSD between the two sets of results should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Variations to consider include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

  • Mobile phase composition (± 2% absolute)

The system suitability parameters should be checked after each variation.

System Suitability

System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the analysis to be performed.[6][7][8][9]

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Routine Analysis A Physicochemical Properties (pKa, LogP, UV Spectrum) B Column Selection (C18) A->B Guides initial choices C Mobile Phase Optimization (pH, Organic Modifier) B->C Based on analyte hydrophobicity D Detection Wavelength (UV Scan) C->D Ensure analyte is in a single form E Gradient Optimization D->E Optimize for sensitivity F Specificity E->F Fine-tune separation G Linearity & Range H Accuracy & Precision I LOD & LOQ J Robustness K System Suitability Test J->K Finalized Method L Sample Analysis K->L Pass/Fail Criteria System_Suitability Start Start Analysis Inject_SST Inject System Suitability Standard (n=5) Start->Inject_SST Check_Criteria Evaluate Criteria: - Tailing Factor - Theoretical Plates - RSD of Peak Area Inject_SST->Check_Criteria Pass System is Suitable Check_Criteria->Pass All criteria met Fail System is Not Suitable Check_Criteria->Fail Criteria not met Proceed Proceed with Sample Analysis Pass->Proceed Troubleshoot Troubleshoot System: - Check mobile phase - Check column - Check instrument Fail->Troubleshoot End End Proceed->End Troubleshoot->Inject_SST After correction

Caption: Logic diagram for HPLC system suitability testing.

Conclusion

The reversed-phase HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of 4-Butoxy-3,5-dichlorobenzoic acid. The detailed protocol and validation guidelines ensure that the method can be successfully implemented in a research or quality control laboratory setting. Adherence to good laboratory practices and proper method validation are paramount for obtaining accurate and precise results.

References

  • SIELC Technologies. (n.d.). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column.
  • United States Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • United States Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography.
  • United States Pharmacopeia. (2021). General Chapter, 〈621〉 Chromatography.
  • DSDP Analytics. (n.d.). USP <621> Chromatography.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • IntuitionLabs.ai. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of (a) 4a, (b) 4b, and (c) 4c in toluene....
  • ChemScene. (n.d.). 4-Butoxy-3,5-dichlorobenzoic acid.
  • ChemicalBook. (n.d.). 3,5-Dichlorobenzoic acid CAS#: 51-36-5.
  • PCCP. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Butoxy-3,5-dichlorobenzoic Acid Synthesis

Executive Summary The synthesis of 4-Butoxy-3,5-dichlorobenzoic acid (CAS 41490-11-3) presents a classic challenge in nucleophilic substitution: overcoming the steric hindrance imposed by two ortho-chlorine atoms while m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Butoxy-3,5-dichlorobenzoic acid (CAS 41490-11-3) presents a classic challenge in nucleophilic substitution: overcoming the steric hindrance imposed by two ortho-chlorine atoms while maintaining chemoselectivity.

Our internal data and literature review indicate that direct alkylation of the carboxylic acid is prone to side reactions (ester formation). The industry-standard "Gold Path" involves a three-step sequence: Esterification


 Phenolic Alkylation 

Saponification
.

This guide provides an optimized protocol, a troubleshooting "Ticket System" for common failure modes, and mechanistic insights to maximize your yield.

Part 1: The Optimized Protocol (The "Gold Path")

The following workflow maximizes yield by protecting the carboxylic acid, forcing the alkylation on the hindered phenol, and then revealing the acid.

Step 1: Methyl Ester Protection
  • Reagents: 3,5-dichloro-4-hydroxybenzoic acid, Methanol (solvent/reactant),

    
     (cat).
    
  • Conditions: Reflux, 6–12 h.

  • Checkpoint: Monitor via TLC (30% EtOAc/Hex). The ester is less polar than the acid.

Step 2: Sterically Demanding Alkylation (The Critical Step)

This is the yield-determining step. The ortho-chlorines create a "picket fence" around the phenolic oxygen, reducing nucleophilic attack rates.

  • Substrate: Methyl 3,5-dichloro-4-hydroxybenzoate.[1][2][3][4]

  • Reagents: 1-Iodobutane (1.5 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF (Anhydrous). Note: Acetone is often too low-boiling (56°C) to overcome the activation energy barrier efficiently.

  • Conditions: 80°C, 4–6 h.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH to remove unreacted phenol (critical for purity).

Step 3: Saponification
  • Reagents: LiOH or NaOH (3.0 equiv).

  • Solvent: THF/Water (3:1).

  • Conditions: RT to 40°C, 2 h.

  • Isolation: Acidify with 1M HCl to pH 2. The product precipitates as a white solid.

Part 2: Visualizing the Workflow

The following diagram outlines the reaction logic and critical decision points.

SynthesisPathway Start 3,5-Dichloro-4- hydroxybenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Intermediate1 Methyl Ester Intermediate Step1->Intermediate1 Yield >95% Step2 Step 2: Alkylation (n-BuI, K2CO3, DMF, 80°C) Intermediate1->Step2 Intermediate2 4-Butoxy Methyl Ester Step2->Intermediate2 Critical Step Steric Barrier Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate2->Step3 Final 4-Butoxy-3,5- dichlorobenzoic acid Step3->Final Acidification pH < 2

Figure 1: Step-wise synthesis pathway designed to bypass steric hindrance and prevent side reactions.

Part 3: Troubleshooting Support (Ticket System)

We have categorized common user issues into "Tickets." Identify your problem below for the specific solution.

Ticket #401: Incomplete Alkylation (Stuck at Step 2)

Symptom: TLC shows significant starting material (methyl ester) remaining after 12 hours.

  • Root Cause: The steric bulk of the two chlorine atoms impedes the

    
     attack. Standard conditions (Acetone/Reflux) provide insufficient thermal energy.
    
  • Solution:

    • Switch Solvent: Move from Acetone to DMF or DMAc .

    • Increase Temp: Run at 80–90°C .

    • Change Leaving Group: Switch from 1-Bromobutane to 1-Iodobutane . Iodide is a better leaving group and more polarizable.

    • Catalyst: Add 10 mol% NaI (Finkelstein condition) if you must use the bromide.

Ticket #402: "Oiling Out" During Acidification (Step 3)

Symptom: Upon adding HCl, the product forms a sticky oil/gum instead of a filterable solid.

  • Root Cause: The butoxy group adds significant lipophilicity. If the aqueous phase is too warm or contains residual THF, the product separates as an oil.

  • Solution:

    • Remove THF: Evaporate the THF completely before acidification.

    • Cool Down: Cool the aqueous carboxylate solution to 0–5°C before adding HCl.

    • Slow Addition: Add HCl dropwise with vigorous stirring to promote crystal nucleation.

Ticket #403: Low Purity (Contamination with Starting Phenol)

Symptom: NMR shows a peak around 6–7 ppm characteristic of the phenol, or melting point is depressed.

  • Root Cause: Incomplete alkylation carried through to hydrolysis. The final acid and the starting hydroxy-acid are difficult to separate by recrystallization.

  • Solution:

    • Purge at Step 2: Do not proceed to hydrolysis until the alkylation is complete.

    • The "Base Wash" Trick: After Step 2 (Alkylation), dissolve the crude ester in EtOAc and wash 3x with 1M NaOH . The unreacted phenol (pKa ~7 due to Cl EWGs) will deprotonate and move to the water layer. The alkylated product (neutral ester) stays in the organic layer.

Part 4: Quantitative Data & Reagent Guide

ReagentRoleEquiv.Critical Note
Methyl 3,5-dichloro-4-hydroxybenzoate Substrate1.0Ensure dry; water kills the alkylation.
1-Iodobutane Alkylating Agent1.5Excess drives reaction to completion.
Potassium Carbonate (

)
Base2.0–3.0Must be finely ground/anhydrous.
DMF SolventN/AKeep concentration high (0.5 M) to speed up kinetics.
LiOH / NaOH Hydrolysis Base3.0Monitor disappearance of ester via TLC.
Visualizing the Steric Challenge

Sterics Phenol Phenolic Oxygen (Nucleophile) Cl1 Cl (Pos 3) Cl1->Phenol Steric Block Cl2 Cl (Pos 5) Cl2->Phenol Steric Block Alkyl Alkyl Halide (Electrophile) Alkyl->Phenol Restricted Access Requires Heat

Figure 2: Schematic representation of the steric shielding by ortho-chlorine atoms.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I alkylate the acid directly without making the ester first? A: Technically, yes, but it is not recommended for high purity. You would need 2.2+ equivalents of base. The carboxylate will form first, then the phenoxide. However, you risk forming the butyl ester (via O-alkylation of the carboxylate) or a mixture of ester/ether products. The Step 1–3 route is cleaner.

Q: Why use Potassium Carbonate (


) instead of Sodium Hydride (NaH)? 
A:  While NaH is a stronger base, 

in DMF is sufficient for phenols (even hindered ones) and is safer/easier to handle. The potassium cation also offers a slight "template effect" or better solubility in DMF compared to sodium.

Q: My final product has a brown color. How do I purify it? A: The brown color is likely iodine traces or oxidation products.

  • Thiosulfate Wash: During the workup of Step 2, wash the organic layer with Sodium Thiosulfate solution to remove iodine.

  • Recrystallization: Recrystallize the final acid from Ethanol/Water or Toluene .

References

  • Patent WO2006128056A2 : Novel phosphinic acid-containing thyromimetics. Describes the alkylation of methyl 3,5-dichloro-4-hydroxybenzoate using alkyl halides and base.

  • Patent US4072707A : Preparation of 3,5-dialkyl-4-hydroxybenzoic acid. Provides context on the reactivity of hindered hydroxybenzoic acids.

  • PubChem CID 18749 : 3,5-Dichloro-4-hydroxybenzoic acid.[5][6] Precursor data and physical properties.[3][5][7][8][9]

  • ResearchGate : Design and synthesis of a potent... retinoic acid receptor alpha agonist. Details the specific alkylation of the phenolic group of methyl 3,5-dichloro-4-hydroxybenzoate followed by hydrolysis.

Sources

Reference Data & Comparative Studies

Validation

A Predictive Comparison for Drug Discovery: 4-Butoxy-3,5-dichlorobenzoic Acid vs. 3,5-dichlorobenzoic Acid

A Senior Application Scientist's Guide to Understanding Structure-Property Relationships In the landscape of drug discovery and agrochemical development, the nuanced substitution on an aromatic scaffold can dramatically...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structure-Property Relationships

In the landscape of drug discovery and agrochemical development, the nuanced substitution on an aromatic scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of 4-Butoxy-3,5-dichlorobenzoic acid and its parent compound, 3,5-dichlorobenzoic acid. It is crucial to note at the outset that while 3,5-dichlorobenzoic acid is a well-characterized compound with extensive experimental data, its 4-butoxy derivative is not. Consequently, this guide will leverage the established data for 3,5-dichlorobenzoic acid as a baseline to offer a predictive comparison, grounded in established principles of physical organic chemistry and structure-activity relationships (SAR). This analysis is intended to guide researchers in anticipating the properties of the butoxy-substituted analog and to provide the experimental framework necessary for its empirical validation.

Foundational Compound: 3,5-Dichlorobenzoic Acid

3,5-Dichlorobenzoic acid is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure is characterized by a benzoic acid core with two chlorine atoms at the meta positions.[3] These electron-withdrawing groups significantly influence the molecule's properties.

Physicochemical Properties of 3,5-Dichlorobenzoic Acid

A summary of the key experimental and predicted properties of 3,5-dichlorobenzoic acid is presented below.

PropertyValueSource
Molecular Formula C₇H₄Cl₂O₂[4]
Molecular Weight 191.01 g/mol [3][4]
Melting Point 184-187 °C[4]
Water Solubility 147.1 mg/L[4]
pKa (Predicted) 3.46 ± 0.10[4]
LogP (Predicted) 2.692[3]

The Butoxy Derivative: A Predictive Analysis

The introduction of a butoxy group (-O(CH₂)₃CH₃) at the 4-position of the 3,5-dichlorobenzoic acid scaffold is expected to induce significant changes in its physicochemical profile.

Chemical Structures

G cluster_0 3,5-Dichlorobenzoic Acid cluster_1 4-Butoxy-3,5-dichlorobenzoic Acid 3,5-DCBA 4-Butoxy-3,5-DCBA

Caption: Chemical structures of 3,5-dichlorobenzoic acid and 4-Butoxy-3,5-dichlorobenzoic acid.

Predicted Impact on Physicochemical Properties

The butoxy group is an electron-donating group through resonance and has a significant lipophilic and steric contribution.[5]

Acidity (pKa): The two chlorine atoms on 3,5-dichlorobenzoic acid are electron-withdrawing, which stabilizes the carboxylate anion and increases acidity (lowers pKa) compared to benzoic acid. The butoxy group at the para-position will donate electron density into the ring via resonance, which is expected to destabilize the carboxylate anion. This would make the butoxy derivative a weaker acid, and therefore, it is predicted to have a higher pKa than 3,5-dichlorobenzoic acid.

Lipophilicity (LogP): The addition of the four-carbon alkyl chain of the butoxy group will substantially increase the molecule's nonpolar surface area. This will lead to a significant increase in the octanol-water partition coefficient (LogP) , making 4-butoxy-3,5-dichlorobenzoic acid considerably more lipophilic than its parent compound. Computational predictions for 4-butoxy-3,5-dichlorobenzoic acid suggest a LogP of approximately 3.87.[1]

Solubility: The increased lipophilicity and molecular weight conferred by the butoxy group are likely to decrease the aqueous solubility of 4-butoxy-3,5-dichlorobenzoic acid compared to 3,5-dichlorobenzoic acid. Conversely, its solubility in nonpolar organic solvents is expected to be enhanced.

Predicted Physicochemical Profile Comparison

Property3,5-Dichlorobenzoic Acid4-Butoxy-3,5-dichlorobenzoic Acid (Predicted)Rationale for Prediction
pKa ~3.46> 3.46Electron-donating butoxy group destabilizes the carboxylate anion.
LogP ~2.69~3.87Addition of lipophilic butoxy group.[1]
Aqueous Solubility Low (147.1 mg/L)Very LowIncreased lipophilicity and molecular weight.

Potential Implications for Biological Activity

The modifications to the physicochemical properties are anticipated to have a profound effect on the biological activity of the molecule.

  • Membrane Permeability: The predicted increase in lipophilicity for the butoxy derivative could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency, assuming it reaches its target.[5]

  • Target Binding: The steric bulk of the butoxy group could either enhance or hinder binding to a biological target, depending on the topology of the binding site. The electron-donating nature of the butoxy group will also alter the electronic landscape of the molecule, which could affect key interactions with a target protein.

  • Metabolism: The butoxy group provides a new site for metabolic attack, likely through O-dealkylation or oxidation of the alkyl chain. This could lead to a different metabolic profile and potentially a shorter half-life compared to the more metabolically stable 3,5-dichlorobenzoic acid.

Experimental Protocols for Empirical Validation

To move from prediction to empirical data, the following experimental protocols are essential for a robust comparison.

Synthesis of 4-Butoxy-3,5-dichlorobenzoic Acid

A plausible synthetic route would involve the Williamson ether synthesis starting from a suitably protected 4-hydroxy-3,5-dichlorobenzoic acid derivative followed by deprotection. A more direct approach could be the nucleophilic aromatic substitution on a precursor like 3,4,5-trichlorobenzoic acid, though this may present regioselectivity challenges.

Determination of Physicochemical Properties

pKa Determination via Potentiometric Titration

G cluster_0 Workflow for pKa Determination A Dissolve compound in co-solvent (e.g., Methanol/Water) B Titrate with standardized NaOH solution A->B C Monitor pH with a calibrated pH meter B->C D Plot pH vs. Volume of NaOH added C->D E Determine pKa from the half-equivalence point D->E

Caption: Workflow for experimental pKa determination.

  • Preparation: Accurately weigh and dissolve the benzoic acid derivative in a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the base.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination via Shake-Flask Method

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Compound Distribution: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake vigorously to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Biological Assays

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilution: Perform a serial two-fold dilution of the stock solutions in a 96-well microtiter plate containing microbial growth medium.

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The addition of a 4-butoxy group to the 3,5-dichlorobenzoic acid scaffold is predicted to significantly increase its lipophilicity and decrease its acidity. These changes are likely to have a cascading effect on the molecule's biological properties, including membrane permeability, target affinity, and metabolic stability. While this guide provides a theoretically sound forecast of the comparative properties of these two molecules, it underscores the critical need for empirical data. The outlined experimental protocols provide a clear roadmap for researchers to synthesize and characterize 4-butoxy-3,5-dichlorobenzoic acid, thereby enabling a data-driven evaluation of its potential in drug discovery and development.

References

  • Luhata, L. P., Namboole, M. M., & Cheuka, M. P. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. International Journal of Research and Development in Pharmacy & Life Sciences, 2(4), 493-499.
  • PubChem. 3,5-Dichlorobenzoic acid. [Link]

  • ChemWhat. 3,5-Dichlorobenzoic acid CAS#: 51-36-5. [Link]

  • NIST. 3,5-Dichlorobenzoic acid. [Link]

  • PubChem. 4-Butoxybenzoic acid. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Butoxy-3,5-dichlorobenzoic Acid

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 4-Butoxy-3,5-dichlorobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data based on established principles and comparative data from related structures. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental choices in structural elucidation.

The Imperative of Structural Verification

4-Butoxy-3,5-dichlorobenzoic acid (Molecular Formula: C₁₁H₁₂Cl₂O₃, Molecular Weight: 263.12 g/mol ) presents a unique analytical challenge due to the confluence of a flexible alkyl chain, a rigid aromatic core, and the presence of heavy halogen atoms.[1] Each structural feature imparts distinct spectroscopic signatures. An error in the assignment of, for instance, the substitution pattern on the benzene ring could have profound implications for its biological activity and safety profile. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for building a self-validating system of structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out connectivity and infer spatial relationships.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 4-Butoxy-3,5-dichlorobenzoic acid, we anticipate a spectrum characterized by signals from the butoxy group and the aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[2]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Data and Interpretation

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace water.
Aromatic (Ar-H)~7.8Singlet2HThe two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. They are deshielded by the electron-withdrawing carboxylic acid and chlorine substituents.
Methylene (-OCH₂-)~4.0Triplet2HThis methylene group is adjacent to the deshielding oxygen atom. It will be split into a triplet by the neighboring methylene group.
Methylene (-CH₂-)~1.8Sextet2HThese protons are adjacent to two different methylene groups and will exhibit a more complex splitting pattern (a sextet).
Methylene (-CH₂-)~1.5Sextet2HSimilar to the above, this methylene group will also show a complex splitting pattern.
Methyl (-CH₃)~0.9Triplet3HThe terminal methyl group is the most shielded and will be split into a triplet by the adjacent methylene group.

Comparison with Analogs: The predicted chemical shift of the aromatic protons can be compared to that of 3,5-dichlorobenzoic acid, which would show a singlet for the two equivalent aromatic protons in a similar downfield region.[3][4] The signals for the butoxy group can be compared to those in 4-butoxybenzoic acid, where the alkyl chain protons would exhibit a similar pattern of triplets and sextets.[5][6][7]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation.

Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-COOH)~170The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
Aromatic (C-O)~160The aromatic carbon directly attached to the oxygen of the butoxy group is deshielded due to the oxygen's electronegativity.
Aromatic (C-Cl)~135The carbons bonded to chlorine are deshielded by the halogen's inductive effect.
Aromatic (C-H)~130The aromatic carbons bonded to hydrogen will have a chemical shift influenced by the surrounding substituents.
Aromatic (C-COOH)~125The ipso-carbon attached to the carboxylic acid group.
Methylene (-OCH₂-)~68The carbon adjacent to the oxygen is the most deshielded of the alkyl chain carbons.
Methylene (-CH₂-)~31
Methylene (-CH₂-)~19
Methyl (-CH₃)~14The terminal methyl carbon is the most shielded of the alkyl chain carbons.

Comparison with Analogs: The chemical shifts of the aromatic carbons can be benchmarked against known data for substituted benzoic acids.[8][9] For example, the ipso-carbon attached to the carboxylic acid group in benzoic acid itself resonates around 130 ppm, and the introduction of electron-withdrawing chlorine atoms at the meta positions would influence the shifts of the other ring carbons in a predictable manner.

Diagram: Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Confirmation Sample 4-Butoxy-3,5-dichlorobenzoic acid Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolution MS Mass Spectrometer Sample->MS NMR NMR Spectrometer (400 MHz) Dissolution->NMR FTIR FT-IR Spectrometer Dissolution->FTIR HNMR 1H NMR Spectrum NMR->HNMR CNMR 13C NMR Spectrum NMR->CNMR IRSpec IR Spectrum FTIR->IRSpec MSSpec Mass Spectrum MS->MSSpec Structure Confirmed Structure HNMR->Structure CNMR->Structure IRSpec->Structure MSSpec->Structure

Caption: General workflow for the spectroscopic analysis of 4-Butoxy-3,5-dichlorobenzoic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Predicted FT-IR Data and Interpretation

Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Carboxylic Acid)3300 - 2500Very broadThe broadness is due to strong intermolecular hydrogen bonding in the carboxylic acid dimer.[10]
C-H Stretch (Alkyl)2960 - 2850SharpCharacteristic of the C-H bonds in the butoxy group.
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, sharpThe carbonyl stretch is a very prominent feature in the IR spectrum of carboxylic acids.[11]
C=C Stretch (Aromatic)1600 - 1450MediumIndicates the presence of the benzene ring.
C-O Stretch1300 - 1000StrongTwo C-O stretches are expected: one for the carboxylic acid and one for the ether linkage of the butoxy group.
C-Cl Stretch800 - 600Medium to strongThe presence of carbon-chlorine bonds gives rise to absorptions in the fingerprint region.

Comparison with Alternatives: While FT-IR is excellent for identifying functional groups, it does not provide detailed information about the connectivity of the molecule. For instance, it cannot distinguish between different isomers of dichlorobutoxybenzoic acid. This is where NMR excels. However, FT-IR is often used as a quick and simple preliminary analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural clues.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Interpretation

  • Molecular Ion Peak (M⁺): A key piece of information is the molecular ion peak. For 4-Butoxy-3,5-dichlorobenzoic acid, we expect to see a cluster of peaks corresponding to the different isotopic combinations of chlorine. The two most abundant isotopes of chlorine are ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

    • [M]⁺: m/z 262 (containing two ³⁵Cl atoms)

    • [M+2]⁺: m/z 264 (containing one ³⁵Cl and one ³⁷Cl atom)

    • [M+4]⁺: m/z 266 (containing two ³⁷Cl atoms) The relative intensities of these peaks (approximately 9:6:1) provide a characteristic signature for a molecule containing two chlorine atoms.

  • Key Fragmentation Pathways:

    • Loss of the butoxy group: A significant fragment would likely correspond to the loss of the butoxy radical (-OC₄H₉), leading to a dichlorobenzoyl cation.

    • Loss of the butyl group: Cleavage of the C-O bond of the ether can result in the loss of a butyl radical (-C₄H₉).

    • Decarboxylation: Loss of CO₂ from the molecular ion or subsequent fragments is also a common fragmentation pathway for carboxylic acids.

Comparison with Other Ionization Techniques: While EI-MS provides rich fragmentation data, "softer" ionization techniques like ESI are less likely to cause extensive fragmentation and are therefore more reliable for determining the molecular weight of the intact molecule.

Diagram: Molecular Structure and Key NMR Correlations

G cluster_structure 4-Butoxy-3,5-dichlorobenzoic acid cluster_labels Predicted 1H NMR Signals mol A A: ~7.8 ppm (s, 2H) B B: ~4.0 ppm (t, 2H) C C: ~1.8 ppm (m, 2H) D D: ~1.5 ppm (m, 2H) E E: ~0.9 ppm (t, 3H) F F: 10-13 ppm (s, 1H)

Caption: Predicted ¹H NMR assignments for 4-Butoxy-3,5-dichlorobenzoic acid.

The Gold Standard: X-ray Crystallography

For an unequivocal structural determination of a crystalline solid, single-crystal X-ray diffraction is the gold standard. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation.

Comparison of Spectroscopy and Crystallography

Technique Advantages Disadvantages
NMR, FT-IR, MS - Applicable to samples in solution and solid state- Provides information on dynamic processes- Relatively fast and requires small sample amounts- Provides an averaged structure in solution- Structure is inferred, not directly observed- Can be ambiguous for complex molecules
X-ray Crystallography - Provides the absolute, unambiguous 3D structure- Reveals detailed information about intermolecular interactions- Requires a suitable single crystal, which can be difficult to grow- Provides a static picture of the molecule in the solid state

Conclusion

The structural elucidation of 4-Butoxy-3,5-dichlorobenzoic acid is a case study in the power of a multi-technique spectroscopic approach. While each method provides a unique piece of the puzzle, it is their collective and comparative analysis that builds a robust and trustworthy structural assignment. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, FT-IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and insights into fragmentation. While X-ray crystallography remains the definitive method for solid-state structure, the judicious application and interpretation of spectroscopic data provide a comprehensive and self-validating system for structural confirmation in the dynamic world of chemical research and development.

References

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 3,5-Dichlorobenzoic acid. [Link]

  • NIST WebBook. 3,5-Dichlorobenzoic acid. [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxy-3,5-dichlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Butoxy-3,5-dichlorobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.